molecular formula C9H13BrN2O2 B3032994 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 685513-52-4

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3032994
CAS No.: 685513-52-4
M. Wt: 261.12
InChI Key: ZJNCIKRITSLLBL-UHFFFAOYSA-N
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Description

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a tert-butyl group, a methyl group, and a carboxylic acid functional group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, the reaction of hydrazine hydrate with 3-tert-butyl-2,4-pentanedione can yield 3-tert-butyl-1-methyl-1H-pyrazole.

    Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of ketones or aldehydes.

    Esterification: Formation of esters.

Scientific Research Applications

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The bromine atom and carboxylic acid group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole-5-carboxylic acid
  • 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the bromine atom, tert-butyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-bromo-5-tert-butyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)7-5(10)6(8(13)14)12(4)11-7/h1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNCIKRITSLLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160065
Record name 4-Bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685513-52-4
Record name 4-Bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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